molecular formula C17H17N3O3S B2691357 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 865174-55-6

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No. B2691357
M. Wt: 343.4
InChI Key: XYGFJODAYCROIJ-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on compounds with a benzothiazole moiety, such as the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)-pyrrolidine-2,3,5-triones, demonstrates the interest in developing new heterocyclic compounds with potential biological or material applications. These compounds are synthesized through cyclocondensation reactions, yielding heterocyclic assemblies with varying yields (Obydennov et al., 2017).

Structure-Activity Relationships in Drug Design

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors highlight the role of benzothiazole acetamides in medicinal chemistry. Modifications to the benzothiazole ring aim to improve metabolic stability and efficacy against specific biological targets (Stec et al., 2011).

Photovoltaic and Optical Applications

The synthesis and study of benzothiazolinone acetamide analogs for their photochemical properties, such as light harvesting efficiency (LHE) and free energy of electron injection, indicate potential applications in dye-sensitized solar cells (DSSCs). These studies suggest that similar compounds, including "(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide," could be explored for renewable energy applications (Mary et al., 2020).

Kinase Inhibitory and Anticancer Activities

The synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives as Src kinase inhibitors and for anticancer activities demonstrate the therapeutic potential of benzothiazole derivatives. These compounds provide a basis for the development of new anticancer agents with specific molecular targets (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-8-19-12-5-4-11(2)9-13(12)24-17(19)18-14(21)10-20-15(22)6-7-16(20)23/h3-5,9H,1,6-8,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGFJODAYCROIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

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